SnPPIX

CAS No.:

Cat. No.: VC17970512

Molecular Formula: C34H46Cl2N4O4Sn

Molecular Weight: 764.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H46Cl2N4O4Sn |

|---|---|

| Molecular Weight | 764.4 g/mol |

| IUPAC Name | 3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |

| Standard InChI | InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |

| Standard InChI Key | MZSHOUBPOPUIIO-UHFFFAOYSA-L |

| Canonical SMILES | CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

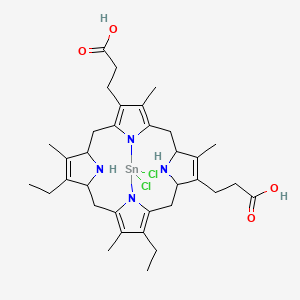

SnPPIX (C₃₄H₃₂N₄O₄Sn) is a tin(IV) complex derived from protoporphyrin IX, a tetrapyrrole macrocycle essential for heme biosynthesis . The porphine core features four methyl (−CH₃), two vinyl (−CH=CH₂), and two propionic acid (−CH₂−CH₂−COOH) substituents arranged in the MV-MV-MP-PM configuration . The tin ion replaces the central iron of heme, conferring unique inhibitory properties . Synonyms include NSC 267099 and SnPPIX, with a molecular weight of 679.4 g/mol .

Physicochemical Characteristics

SnPPIX is a water-insoluble, crystalline solid typically dissolved in dimethyl sulfoxide (DMSO) for experimental use . Its absorption spectrum peaks at 400–410 nm (Soret band), characteristic of metalloporphyrins . The compound’s stability under physiological conditions enables in vivo administration, with intraperitoneal and intravenous routes commonly employed in rodent studies .

Mechanisms of Action: Beyond HO-1 Inhibition

Primary Target: Heme Oxygenase-1 (HO-1)

SnPPIX competitively inhibits HO-1 with a K<sub>i</sub> of 11 nM, selectively targeting the inducible HO-1 isoform over constitutive HO-2 (IC₅₀ = 7.5 µM) . HO-1 catalyzes heme degradation to biliverdin, carbon monoxide (CO), and free iron; SnPPIX blockade elevates intracellular heme levels, modulating redox signaling and iron metabolism . Paradoxically, prolonged SnPPIX exposure (24 hours) upregulates HO-1 mRNA and protein in 293T cells, suggesting feedback regulation .

Secondary Enzyme Interactions

At higher concentrations (≥30 µM), SnPPIX weakly inhibits endothelial nitric oxide synthase (eNOS; IC₅₀ = 35 µM) and soluble guanylate cyclase (sGC; IC₅₀ = 30 µM), potentially affecting vasodilation and cyclic GMP signaling . In adrenal mitochondria, SnPPIX suppresses cytochrome P450-dependent steroidogenesis, reducing corticosterone synthesis by 70% in rats . These off-target effects necessitate careful dose optimization in therapeutic applications.

Therapeutic Applications in Disease Models

Antiviral Activity Against HIV-1

SnPPIX inhibits HIV-1 infection in vitro by binding the V3 loop of gp120, disrupting viral envelope conformation and CD4 receptor engagement . At 10 µM, it reduces infectivity of azidothymidine-resistant strains by 90%, outperforming zinc protoporphyrin (ZnPPIX) . Clinical trials for neonatal hyperbilirubinemia demonstrated SnPPIX’s safety in humans, supporting its repurposing potential as an entry inhibitor .

Adjunctive Therapy for Tuberculosis

In M. tuberculosis-infected mice, daily SnPPIX (5 mg/kg, i.p.) reduced pulmonary bacterial loads by 3-log units after 6 weeks, comparable to rifampicin monotherapy . Crucially, SnPPIX enhanced first-line antibiotics (isoniazid/rifampicin/pyrazinamide), accelerating pathogen clearance by 50% . Efficacy depended on intact T-cell immunity, as SnPPIX failed to protect TCR-α<sup>−/−</sup> mice, highlighting host-directed immunomodulatory effects .

Antiangiogenesis in Oncology

HO-1 inhibition by SnPPIX (10 µM) suppresses VEGF synthesis in endothelial cells, reducing proliferation (−26%), migration (−46%), and capillary tube formation (−48%) . In rhabdomyosarcoma xenografts, SnPPIX decreased tumor vascularization (CD31<sup>+</sup> cells) by 60%, synergizing with chemotherapy . Pancreatic adenocarcinoma models showed SnPPIX sensitization to gemcitabine via HO-1-dependent pathways .

Pharmacological and Toxicological Profiles

In Vitro Pharmacodynamics

| Cell Type | Concentration | Effect | Reference |

|---|---|---|---|

| 293T | 0.5–25 µM | HO activity inhibition (6 h) | |

| Endothelial | 10 µM | VEGF synthesis ↓, capillary sprouting ↓ | |

| UOK262 | 10 µM | HMOX1 mRNA ↑ 4-fold |

In Vivo Kinetics and Toxicity

Rodent studies indicate a plasma half-life of 8–12 hours post-i.p. injection . Chronic dosing (50 µmol/kg twice weekly) caused adrenal insufficiency in rats via P450scc inhibition, reducing serum corticosterone to 30% of controls . Hepatic toxicity remains minimal at therapeutic doses, with no histopathological changes observed in 6-month regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume